![molecular formula C27H26N4O2 B560368 Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Overview
Description
Methanone, 4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl-, systematically named (4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone (molecular weight: 438.53 g/mol), is a heterocyclic compound featuring a triazole core linked to a biphenyl moiety and a piperidine ring. It is designated as KT195 in pharmacological studies and functions as a selective inhibitor of alpha/beta-hydrolase domain-containing protein 6 (ABHD6), an enzyme implicated in endocannabinoid signaling and metabolic regulation .
The compound’s structure is characterized by:
- A 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
- A 4'-methoxy-[1,1'-biphenyl]-4-yl group, which enhances lipophilicity and target binding through aromatic stacking interactions.
- A 2-phenylpiperidinyl group, contributing to conformational rigidity and enzyme selectivity .
KT195 is synthesized through Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of analogous compounds like 11 (), where boronic acid derivatives are coupled to aryl halides under palladium catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT195 is synthesized through a multi-step process involving the formation of a triazole ring and subsequent functionalization. The key steps include:
Formation of the triazole ring:
Functionalization: The triazole ring is then functionalized with a biphenyl group and a piperidinyl group to form the final compound.
Industrial Production Methods
While specific industrial production methods for KT195 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
KT195 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the methoxy group on the biphenyl moiety. These reactions can include:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic substitution: Reagents such as halogens, nitro compounds, or sulfonic acids can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of KT195, while electrophilic substitution with a halogen could yield a halogenated derivative .
Scientific Research Applications
Mechanism of Action
KT195 exerts its effects by selectively inhibiting the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This inhibition prevents the hydrolysis of 2-arachidonoylglycerol, leading to its accumulation in cells. The increased levels of 2-arachidonoylglycerol can then activate cannabinoid receptors, modulating various physiological processes. Additionally, KT195 has been shown to reduce the secretion of interleukin-1β from macrophages, indicating its involvement in inflammatory pathways .
Comparison with Similar Compounds
Structurally related compounds share the triazole-methanone scaffold but differ in substituents, leading to variations in biological activity, selectivity, and physicochemical properties. Below is a comparative analysis:
Structural and Functional Comparison
Key Findings
Triazole vs. Pyrazole Scaffolds: Pyrazole-based methanones (e.g., ) exhibit herbicidal rather than enzymatic activity, underscoring the triazole’s critical role in ABHD6 binding .
Synthetic Yields :
- KT195 analogues like Compound 11 are synthesized in lower yields (32%) due to multi-step coupling reactions, whereas KT182 and KT195 derivatives achieve higher efficiencies via streamlined click chemistry .
Pharmacological Profiles :
- KT195 (IC₅₀ for ABHD6: ~50 nM) shows superior selectivity over homologous enzymes (e.g., ABHD12) compared to earlier inhibitors like KT182, which exhibit off-target effects .
Biological Activity
Overview
Methanone, specifically 4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- , also known as KT195 or ML295 , is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . This enzyme plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG) . This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Methanone is , with a molecular weight of approximately 438.52 g/mol . The compound features a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H26N4O2 |
Molecular Weight | 438.52 g/mol |
CAS Number | 1402612-58-1 |
IUPAC Name | [4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone |
Target of Action : The primary target of KT195 is ABHD6, a serine hydrolase that hydrolyzes 2-AG. By inhibiting ABHD6, KT195 increases the levels of 2-AG in various cellular contexts, which can enhance endocannabinoid signaling pathways.
Mode of Action : The interaction between KT195 and ABHD6 leads to modulation of the endocannabinoid system, which is implicated in various physiological processes including pain sensation, mood regulation, and neuroprotection.
Inhibition Studies
KT195 has been shown to selectively inhibit ABHD6 with negligible effects on other serine hydrolases such as diacylglycerol lipase beta (DAGLβ). This selectivity makes it a valuable tool for studying the role of ABHD6 in endocannabinoid signaling.
Pharmacological Effects
Research indicates that KT195 can influence several biological processes:
- Neuroprotection : By modulating endocannabinoid levels, KT195 may provide protective effects against neurodegenerative conditions.
- Pain Management : Increased levels of 2-AG are associated with analgesic effects, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of KT195 in various experimental models:
- Cancer Cell Lines : In vitro studies demonstrated that compounds related to KT195 exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) studies indicated that modifications to the triazole and piperidine moieties could enhance anticancer activity.
- Neurogenic Effects : In Neuro2a cells, KT195 increased 2-AG levels significantly, which correlated with enhanced neuronal survival under stress conditions. This suggests its potential role in neuroprotective strategies.
- Behavioral Studies : Animal models treated with KT195 exhibited altered pain response behaviors consistent with enhanced endocannabinoid signaling.
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLNQDRVMDXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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